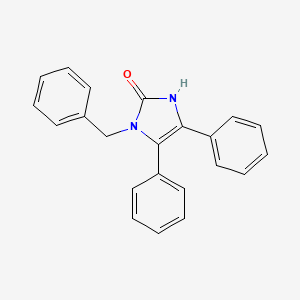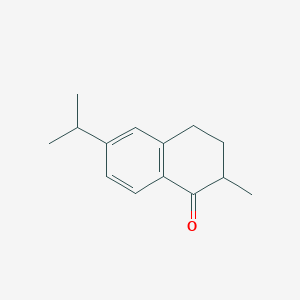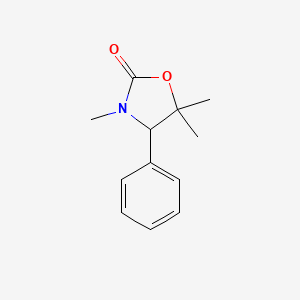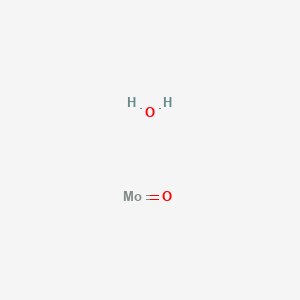
2,4-Dimethyl-5-phenylpenta-2,4-dienoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethyl-5-phenylpenta-2,4-dienoic acid is a chemical compound with the molecular formula C11H10O2This compound is notable for its role as a high-potency inhibitor of tyrosine kinases, which has implications in cancer research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-5-phenylpenta-2,4-dienoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of benzene with 5-phenylpenta-2,4-dienoic acid in the presence of trifluoromethanesulfonic acid. This reaction can yield products such as 5,5-diphenylpent-2-enoic acid and derivatives of tetralone and indanone, depending on the reaction conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings. The key is to optimize reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
2,4-Dimethyl-5-phenylpenta-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
2,4-Dimethyl-5-phenylpenta-2,4-dienoic acid has several scientific research applications:
作用機序
The mechanism of action of 2,4-Dimethyl-5-phenylpenta-2,4-dienoic acid involves its role as a tyrosine kinase inhibitor. By inhibiting these enzymes, the compound can interfere with cell signaling pathways that are crucial for cancer cell proliferation and survival. This inhibition can lead to reduced cancer cell growth and increased apoptosis .
類似化合物との比較
Similar Compounds
5-Phenylpenta-2,4-dienoic acid: Shares a similar structure but lacks the dimethyl groups.
Cinnamylidene acetic acid: Another related compound with similar inhibitory properties.
Uniqueness
2,4-Dimethyl-5-phenylpenta-2,4-dienoic acid is unique due to its specific structural features, such as the presence of dimethyl groups, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.
特性
CAS番号 |
58550-29-1 |
|---|---|
分子式 |
C13H14O2 |
分子量 |
202.25 g/mol |
IUPAC名 |
2,4-dimethyl-5-phenylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C13H14O2/c1-10(8-11(2)13(14)15)9-12-6-4-3-5-7-12/h3-9H,1-2H3,(H,14,15) |
InChIキー |
IYKLJXQYSMUBEO-UHFFFAOYSA-N |
正規SMILES |
CC(=CC1=CC=CC=C1)C=C(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(8R,9S,10R,13S,14S,17S)-3,10,13-trimethyl-2,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B14607186.png)
![4-{(E)-[4-(2,4-Dichlorophenoxy)phenyl]diazenyl}-N,N-dimethylaniline](/img/structure/B14607187.png)



![4-[(Hexylamino)methyl]-5-[(hexylsulfanyl)methyl]-2-methylpyridin-3-OL](/img/structure/B14607226.png)
![2-[3-[(5-Nitropyridin-2-yl)amino]pyridin-2-yl]sulfanylacetic acid](/img/structure/B14607231.png)

![Propyl 2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanoate](/img/structure/B14607239.png)
![7-Methyl-2,6-diphenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B14607244.png)


![3H-Pyrrolo[1,2-a]indol-3-one, 1-methyl-9-phenyl-](/img/structure/B14607263.png)
